3,4,5-Trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a benzamide derivative investigated for its potential as a diagnostic and therapeutic agent in cancer research. While its specific source is not explicitly stated in the provided abstracts, it is classified as a sigma receptor ligand. Sigma receptors are overexpressed in various tumor cells, making ligands like 3,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide of interest for targeting these receptors in cancer research. []
3,4,5-Trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide demonstrates a preferential binding affinity for sigma receptors. [] These receptors are overexpressed in various tumor cell lines, including prostate cancer. Research indicates that radioiodinated benzamides, structurally similar to 3,4,5-trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, bind to DU-145 human prostate cancer cells in a dose-dependent manner. [] This binding characteristic, along with its sigma receptor affinity, suggests a potential mechanism for targeting and imaging prostate tumors.
3,4,5-Trimethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and its radiolabeled analogs show promise as potential diagnostic tools for prostate cancer. Research indicates that these compounds exhibit a rapid clearance from the bloodstream and a high uptake and retention in human prostate tumor xenografts in mice. [] This suggests their potential for non-invasive imaging of prostate cancer. Furthermore, preliminary research suggests that non-radioactive forms of similar benzamides could have therapeutic potential by inhibiting the formation of human prostate cell colonies. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9